molecular formula C12H18ClN3 B13639108 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine

Cat. No.: B13639108
M. Wt: 239.74 g/mol
InChI Key: OBAUKLLCCJJDRT-UHFFFAOYSA-N
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Description

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine typically involves the reaction of 2-chloropyridine with 4-ethylpiperazine. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chloropyridine moiety can interact with active sites, while the piperazine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Chloropyridin-3-yl)methyl)-4-methylpiperazine
  • 1-((2-Chloropyridin-3-yl)methyl)-4-phenylpiperazine
  • 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine

Uniqueness

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethyl group on the piperazine ring can influence its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

1-[(2-chloropyridin-3-yl)methyl]-4-ethylpiperazine

InChI

InChI=1S/C12H18ClN3/c1-2-15-6-8-16(9-7-15)10-11-4-3-5-14-12(11)13/h3-5H,2,6-10H2,1H3

InChI Key

OBAUKLLCCJJDRT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

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